1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a furan ring, a pentylamino group, and a tetrahydroisoquinoline core with a carbonitrile group
Preparation Methods
The synthesis of 1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Addition of the pentylamino group: This step involves nucleophilic substitution reactions where the amine group is introduced.
Formation of the carbonitrile group: This can be achieved through cyanation reactions using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-(Furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with similar compounds such as:
1-(Furan-2-yl)-3-(methylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: This compound has a methylamino group instead of a pentylamino group, leading to different chemical and biological properties.
1-(Furan-2-yl)-3-(ethylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: The ethylamino group in this compound also results in distinct characteristics compared to the pentylamino derivative.
Properties
Molecular Formula |
C19H23N3O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-(pentylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H23N3O/c1-2-3-6-11-21-19-16(13-20)14-8-4-5-9-15(14)18(22-19)17-10-7-12-23-17/h7,10,12H,2-6,8-9,11H2,1H3,(H,21,22) |
InChI Key |
NRNDNWOPHGLOEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C2=C(CCCC2)C(=N1)C3=CC=CO3)C#N |
Origin of Product |
United States |
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